molecular formula C13H11NO3 B8283930 2-Methoxy-6-phenyl-isonicotinic acid

2-Methoxy-6-phenyl-isonicotinic acid

Cat. No.: B8283930
M. Wt: 229.23 g/mol
InChI Key: BEIOKBBXZRBYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-phenyl-isonicotinic acid is a substituted pyridine derivative featuring a methoxy group at position 2, a phenyl group at position 6, and a carboxylic acid moiety at position 4 of the pyridine ring. This compound belongs to the isonicotinic acid family, which is notable for its applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methoxy-6-phenylpyridine-4-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-17-12-8-10(13(15)16)7-11(14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16)

InChI Key

BEIOKBBXZRBYHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The following table summarizes key structural analogs and their similarity to 2-methoxy-6-phenyl-isonicotinic acid, based on substituent patterns and similarity scores from the evidence:

Compound Name Substituents (Position 2 / Position 6) Molecular Formula Similarity Score Key Differences Reference
2-Chloro-6-methoxyisonicotinic acid Cl / OMe C₇H₆ClNO₃ 0.94 Chlorine at C2; smaller substituent at C6
2-(Benzyloxy)-6-chloroisonicotinic acid OBn / Cl C₁₃H₁₀ClNO₃ 0.94 Benzyloxy at C2; Cl at C6
2-Chloro-6-ethoxyisonicotinic acid Cl / OEt C₈H₈ClNO₃ 0.94 Ethoxy at C6; Cl at C2
6-Chloro-2-hydroxynicotinic acid OH / Cl C₆H₄ClNO₃ 0.82 Hydroxyl at C2; Cl at C6
2-Methoxy-3-methylisonicotinic acid OMe / CH₃ C₈H₉NO₃ 0.79 Methyl at C3; no phenyl group
2-(6-Methoxynaphthalen-2-yl)-isonicotinic acid OMe / C₁₀H₇OMe (naphthyl) C₁₆H₁₁NO₃ N/A Naphthyl at C6; bulkier aromatic group

Key Observations:

  • Substituent Reactivity: Chlorine at position 2 (e.g., 2-chloro-6-methoxyisonicotinic acid) increases electrophilicity, making these compounds more reactive in cross-coupling reactions compared to methoxy or phenyl-substituted analogs .
  • Similarity Scores: Compounds with alkoxy or aryloxy groups at C6 (e.g., benzyloxy, ethoxy) exhibit higher similarity scores (0.94) to the target compound, as they share functional group positioning and electronic profiles .

Physicochemical Properties

  • Solubility: The phenyl group at C6 reduces water solubility compared to methyl or alkoxy-substituted analogs (e.g., 2-chloro-6-methylisonicotinic acid, ), necessitating organic solvents like EtOAc for extraction .
  • Melting Points: While specific data for the target compound are unavailable, analogs such as 2-chloro-6-methoxypyridine-4-carboxylic acid (CAS 15855-06-8) exhibit solid-state stability, suggesting similar behavior for the phenyl-substituted derivative .

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